1-{tricyclo[2.2.1.0,2,6]heptan-3-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{tricyclo[2210,2,6]heptan-3-yl}ethan-1-one is a chemical compound with the molecular formula C9H12O It is a derivative of tricycloheptane and features a ketone functional group attached to the tricyclic structure
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 1-{tricyclo[2.2.1.0,2,6]heptan-3-yl}ethan-1-one typically begins with tricycloheptane derivatives.
Reaction Conditions: The key steps involve the introduction of the ketone group through oxidation reactions. Common oxidizing agents include chromic acid (H2CrO4) or potassium permanganate (KMnO4).
Industrial Production Methods: On an industrial scale, the compound is synthesized using catalytic oxidation processes, which are more efficient and environmentally friendly compared to traditional methods.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming alcohols.
Substitution: Nucleophilic substitution reactions can occur at the tricyclic structure, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various nucleophiles such as amines or halides under specific conditions.
Major Products Formed:
Oxidation Products: Carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Derivatives with different functional groups attached to the tricyclic structure.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It serves as a precursor for bioactive molecules and can be used in the study of biological systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-{tricyclo[2.2.1.0,2,6]heptan-3-yl}ethan-1-one exerts its effects depends on its derivatives and the specific biological or chemical context. The ketone group can interact with various molecular targets, and the tricyclic structure may influence the binding affinity and specificity. The exact pathways involved would depend on the specific application and the derivatives formed.
Comparison with Similar Compounds
Tricyclo[2.2.1.0,2,6]heptan-3-one: A closely related compound with a similar tricyclic structure but lacking the ketone group.
Tricyclo[2.2.1.0,2,6]heptane: A saturated version of the tricyclic structure without any functional groups.
Uniqueness:
Functional Group: The presence of the ketone group in 1-{tricyclo[2.2.1.0,2,6]heptan-3-yl}ethan-1-one distinguishes it from its saturated counterparts.
Reactivity: The ketone group allows for a wider range of chemical reactions compared to the saturated versions.
This compound's unique structure and reactivity make it a valuable tool in various scientific and industrial applications
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
1-(3-tricyclo[2.2.1.02,6]heptanyl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-4(10)8-5-2-6-7(3-5)9(6)8/h5-9H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUPJZPLNFIJOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C2CC3C1C3C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401268645 |
Source
|
Record name | Ethanone, 1-tricyclo[2.2.1.02,6]hept-3-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401268645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34132-00-8 |
Source
|
Record name | Ethanone, 1-tricyclo[2.2.1.02,6]hept-3-yl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34132-00-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethanone, 1-tricyclo[2.2.1.02,6]hept-3-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401268645 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.